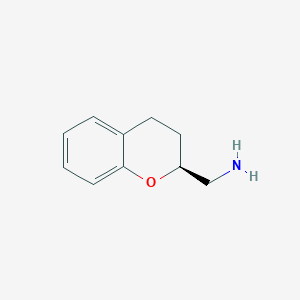

(S)-Chroman-2-ylmethanamine

Description

Contextual Significance of Chiral Amines in Contemporary Medicinal Chemistry

Chiral amines are fundamental building blocks in the synthesis of a vast array of pharmaceuticals and biologically active compounds. sigmaaldrich.comacs.org Chirality, the property of "handedness" in molecules, is a critical factor in drug efficacy and safety. openaccessgovernment.org Often, only one enantiomer (one of the two mirror-image forms) of a chiral drug is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects. openaccessgovernment.org This principle was tragically highlighted by the case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. openaccessgovernment.org

Consequently, the ability to synthesize single, pure enantiomers of chiral amines is of paramount importance in medicinal chemistry. openaccessgovernment.org It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, underscoring their prevalence and importance. acs.orgopenaccessgovernment.org The development of methods for the enantioselective synthesis of chiral amines, such as through asymmetric hydrogenation, is a major focus of research. acs.org

Importance of the Chroman Scaffold as a Privileged Structure in Bioactive Molecules

The chroman ring system, which consists of a benzene (B151609) ring fused to a dihydropyran ring, is recognized as a "privileged scaffold" in drug discovery. nih.govacs.orgresearchgate.net This term describes a molecular framework that is capable of binding to multiple biological targets with high affinity, making it a valuable starting point for the design of new therapeutic agents. nih.govresearchgate.net

Chromone (B188151), a related structure, is also considered a privileged scaffold and serves as a template for designing compounds with potential applications in treating neurodegenerative, inflammatory, and infectious diseases, as well as diabetes and cancer. nih.govacs.org The structural diversity of the chroman family, which includes variations like chroman-4-ones, flavanones, and isoflavanones, has led to a wide range of reported biological activities. nih.gov The chroman framework is found in numerous natural products and is a key component of various marketed and investigational drugs. researchgate.net

Rationale for Focused Academic Investigation on (S)-Chroman-2-ylmethanamine

The specific academic interest in this compound arises from the combination of its chiral amine nature and the privileged chroman scaffold. This unique combination presents opportunities for the development of novel compounds with specific biological activities. The position of the methanamine group at the C2 position of the chroman ring and its (S)-chirality are crucial for its interaction with biological targets. The stereochemistry at the C2 position can significantly influence the biological activity of 2-substituted chromanes. mdpi.com

Research into derivatives of chroman-2-ylmethanamine (B1312614) has explored their potential as anticonvulsant agents. The synthesis of such derivatives often involves the reaction of 2-chromanol with various primary amines. The amine group in chroman-2-ylmethanamine can act as a nucleophile, allowing for further chemical modifications such as acylation to form amides.

Overview of Research Trajectories and Potential Applications of Chiral Chroman-Based Compounds

The research on chiral chroman-based compounds is expanding, with a focus on synthesizing new derivatives and evaluating their biological properties. For instance, chroman-4-amines have been investigated for their potential in treating neurodegenerative diseases by inhibiting enzymes like cholinesterases and monoamine oxidases. researchgate.net The development of monoamine oxidase (MAO) inhibitors is a promising approach for addressing the pathology of such diseases. researchgate.net

Furthermore, synthetic modifications at various positions of the chroman ring have been explored to develop compounds with a range of biological effects. gu.se This includes the creation of Sirt2 inhibitors from chroman-4-one derivatives, which have shown potential in cancer cell proliferation studies. gu.se The synthesis of chiral chromans with high enantioselectivity is a key area of research, with methods like organocatalytic kinetic resolution and asymmetric hydrogenation being employed. mdpi.comresearchgate.net These research efforts highlight the broad potential of chiral chroman-based compounds in the development of new therapeutic agents.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13NO |

|---|---|

Molecular Weight |

163.22 g/mol |

IUPAC Name |

[(2S)-3,4-dihydro-2H-chromen-2-yl]methanamine |

InChI |

InChI=1S/C10H13NO/c11-7-9-6-5-8-3-1-2-4-10(8)12-9/h1-4,9H,5-7,11H2/t9-/m0/s1 |

InChI Key |

BSRHATGBRQMDRF-VIFPVBQESA-N |

Isomeric SMILES |

C1CC2=CC=CC=C2O[C@@H]1CN |

Canonical SMILES |

C1CC2=CC=CC=C2OC1CN |

Origin of Product |

United States |

Nomenclature, Stereochemical Representation, and Fundamental Structural Characteristics of S Chroman 2 Ylmethanamine

Absolute Stereochemical Configuration: R/S Assignment at the Chiral Center (C-2)

The presence of four different substituents on the carbon atom at the C-2 position of the chroman ring makes it a chiral center. The Cahn-Ingold-Prelog (CIP) priority rules are used to assign the absolute configuration as either R (from the Latin rectus, meaning right) or S (from the Latin sinister, meaning left). pressbooks.pub

For (S)-Chroman-2-ylmethanamine, the substituents attached to the C-2 carbon are:

The oxygen atom of the dihydropyran ring.

The C-3 carbon atom of the dihydropyran ring.

The carbon atom of the methanamine group (-CH₂NH₂).

A hydrogen atom.

Following the CIP rules, the oxygen atom receives the highest priority (priority 1) due to its higher atomic number. The carbon of the methanamine group is priority 2, and the C-3 carbon is priority 3. The hydrogen atom has the lowest priority (priority 4). With the lowest priority group oriented away from the viewer, the sequence from priority 1 to 2 to 3 proceeds in a counter-clockwise direction, leading to the assignment of the S configuration. pressbooks.pub

Several analytical techniques can be employed to definitively determine the stereochemical configuration of chiral molecules like this compound. These methods include:

X-ray Crystallography: This technique provides a three-dimensional map of the electron density within a crystal, allowing for the precise determination of the spatial arrangement of atoms and thus the absolute configuration.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Advanced NMR techniques, such as the use of chiral shift reagents or the measurement of residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), can be used to differentiate between enantiomers and assign the absolute configuration. nih.gov Two-dimensional NMR experiments can also provide detailed structural information that aids in stereochemical assignments.

Circular Dichroism (CD) Spectroscopy: This method measures the differential absorption of left and right circularly polarized light. The resulting spectrum is highly sensitive to the stereochemistry of the molecule and can be compared to theoretical calculations to determine the absolute configuration. mdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): By using a chiral stationary phase, enantiomers can be separated and identified. The elution order can be correlated with a known standard to assign the absolute configuration.

Conformational Analysis of the Chroman Ring System and the Amine Moiety

The dihydropyran ring of the chroman system is not planar and adopts a half-chair conformation to minimize steric strain. mdpi.comresearchgate.net In 2-substituted chromanes, the substituent at the C-2 position, in this case, the methanamine group, preferentially occupies an equatorial position to reduce steric interactions with the rest of the ring system. mdpi.com This preference has been confirmed by NMR studies through the analysis of coupling constants between hydrogen atoms.

The orientation of the aminomethyl group itself is also subject to conformational preferences due to rotation around the C2-C(methanamine) bond. The specific conformation adopted will be the one that minimizes steric hindrance and allows for favorable intramolecular interactions, if any.

The twist of the dihydropyran ring is directly related to the stereochemistry at the C-2 position. mdpi.com For this compound, the dihydropyran ring is expected to adopt a specific helicity, which can be characterized by the torsion angle D(C8a-O1-C2-C3). mdpi.com A negative value for this torsion angle indicates M-helicity. mdpi.com

Relationship to Other Chiral Chroman Derivatives and Enantiomeric Forms

This compound is one of a pair of enantiomers. Its mirror image, which is non-superimposable, is (R)-Chroman-2-ylmethanamine . Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they rotate plane-polarized light in equal but opposite directions. tru.ca For instance, if this compound is dextrorotatory (+), its (R)-enantiomer will be levorotatory (-). tru.ca

The biological and chemical properties of enantiomers can differ significantly, especially in their interactions with other chiral molecules like enzymes and receptors. iitk.ac.in

Advanced Synthetic Methodologies for Enantiopure S Chroman 2 Ylmethanamine

Asymmetric Synthesis Approaches to the Chroman Core and Chiral Amine

Asymmetric synthesis aims to create a specific enantiomer directly, avoiding the formation of a racemic mixture. york.ac.uk This is often a more efficient approach than separating isomers later on. For (S)-Chroman-2-ylmethanamine, this involves establishing the chiral center at the C2 position of the chroman ring during the synthesis itself.

Catalytic Asymmetric Cyclization and Functionalization Strategies

The construction of the chiral chroman framework is a key challenge. Organocatalysis has emerged as a powerful tool for this purpose. bohrium.com One-pot domino reactions, which carry out multiple transformations in a single operation, are particularly advantageous as they avoid the need for isolating intermediates and can achieve high stereoselectivity. bohrium.com

A prominent strategy involves the intramolecular oxa-Michael addition. rsc.org In this reaction, a phenol (B47542) derivative containing an α,β-unsaturated ketone or thioester is cyclized. rsc.org Bifunctional organocatalysts, such as those derived from cinchona alkaloids, can effectively facilitate this transformation, yielding optically active 2-substituted chromans in high yields. rsc.org For instance, the reaction of 2-hydroxynitrostyrenes with trans-β-nitroolefins, catalyzed by squaramide, produces chiral chromans with excellent enantioselectivities (up to 99% ee) and diastereoselectivities (up to >20:1 dr). researchgate.net Similarly, palladium-catalyzed asymmetric allylic alkylation (AAA) of phenol allyl carbonates provides an efficient route to chiral chromans with enantiomeric excesses of up to 98%. nih.gov

Another approach is the catalytic asymmetric [4+2] cycloaddition of ortho-quinone methides with various dienophiles. Chiral phosphoric acids have been used as catalysts in the reaction with 3-vinylindoles to produce indole-containing chroman derivatives with high yields and excellent enantioselectivities (up to 98% ee). mdpi.com

| Reaction Type | Catalyst | Substrates | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Oxa-Michael-nitro-Michael domino reaction | Squaramide | 2-Hydroxynitrostyrenes and trans-β-nitroolefins | Up to 99% | researchgate.net |

| Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) | Pd-catalyst with chiral ligand | Phenol allyl carbonates | Up to 98% | nih.gov |

| Asymmetric [4+2] Cycloaddition | Chiral Phosphoric Acid | 3-Vinylindoles and ortho-quinone methides | Up to 98% | mdpi.com |

| Intramolecular oxy-Michael addition | Cinchona-alkaloid-urea-based bifunctional organocatalyst | Phenol derivatives with (E)-α,β-unsaturated ketone | High | rsc.org |

Enantioselective Reduction and Amination Reactions

An alternative to building the chiral ring from the ground up is to introduce the chirality through the enantioselective transformation of a prochiral precursor. A key method is the asymmetric transfer hydrogenation (ATH) of ketones. nih.govmdpi.com Ruthenium-based catalysts are widely used for this purpose. nih.gov For example, the reduction of a 2-acylchromanone would yield the corresponding chiral alcohol, which can then be converted to the amine.

Biocatalysis offers a highly selective alternative for amination. wiley.com Amine transaminases (ATAs) are enzymes that can catalyze the reductive amination of ketones with excellent enantioselectivity, transferring an amino group from a donor molecule to a ketone. diva-portal.org This method is gaining industrial interest due to its efficiency and environmentally friendly nature. diva-portal.org Imine reductases (IREDs) represent another class of enzymes that can be used for the enantioselective synthesis of chiral amines. unito.it

Chiral Auxiliaries and Reagents in Stereocontrolled Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a compound to control the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed and often recycled. wikipedia.org This strategy allows for a high degree of stereocontrol. york.ac.uk

In the context of chroman synthesis, a chiral auxiliary could be attached to a precursor molecule to direct a cyclization or functionalization step. For example, Evans' oxazolidinone auxiliaries are widely used to control the stereochemistry of alkylation and aldol (B89426) reactions. wikipedia.org Camphorsultam is another effective chiral auxiliary. wikipedia.org The application of chiral sulfoxides has also been reported for the enantiospecific synthesis of the chroman ring of α-tocopherol (vitamin E). acs.org While a powerful tool, the use of chiral auxiliaries requires additional steps for attachment and removal. wikipedia.org

Chiral Resolution Techniques for Enantiomeric Enrichment and Purification

When a synthesis results in a racemic mixture (a 50:50 mix of both enantiomers), chiral resolution is necessary to separate the desired enantiomer. libretexts.org

Diastereomeric Salt Formation and Fractional Crystallization

This classical method remains one of the most common techniques for chiral resolution on an industrial scale. wikipedia.orgulisboa.pt The process involves reacting the racemic amine with an enantiomerically pure chiral acid, known as a resolving agent. libretexts.org This reaction forms a pair of diastereomeric salts. wikipedia.org

Since diastereomers have different physical properties, such as solubility, they can be separated by fractional crystallization. libretexts.orgwikipedia.org One of the diastereomeric salts will preferentially crystallize from the solution, allowing for its isolation. ulisboa.pt The pure enantiomer of the amine is then recovered by treating the separated salt with a base. wikipedia.org Common chiral resolving agents for amines include tartaric acid and camphorsulfonic acid. wikipedia.org The success of this method depends heavily on finding a suitable resolving agent and solvent system that provides a significant difference in the solubility of the two diastereomeric salts. unchainedlabs.comresearchgate.net

| Resolving Agent | Type | Principle of Separation | Reference |

|---|---|---|---|

| Tartaric Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | wikipedia.org |

| Camphorsulfonic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | wikipedia.org |

| Brucine | Chiral Base (for resolving acids) | Forms diastereomeric salts with different solubilities. | libretexts.org |

| (S)-Mandelic Acid | Chiral Acid | Forms diastereomeric salts with different solubilities. | wikipedia.org |

Enzymatic Kinetic Resolution and Biocatalytic Transformations

Enzymatic kinetic resolution is a powerful technique that leverages the high enantioselectivity of enzymes. wikipedia.org In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. researchgate.net This results in one enantiomer being converted to a new product, while the other remains unreacted. wikipedia.org

Preparative Chiral Chromatographic Separation Methodologies

The resolution of racemic mixtures is a critical step in obtaining enantiopure compounds. For this compound, preparative chiral chromatography offers a direct and efficient method for isolating the desired (S)-enantiomer from its (R)-counterpart. This technique is indispensable for obtaining pure enantiomers for biological evaluation. nih.gov The most common techniques employed are High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC).

Key to a successful separation is the choice of the Chiral Stationary Phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used due to their broad applicability and high loading capacity. mdpi.comchiraltech.com For the separation of amines like chroman-2-ylmethanamine (B1312614), CSPs with phenylcarbamate derivatives on a silica (B1680970) support have proven effective.

The mobile phase composition is another crucial parameter. In preparative HPLC, a polar organic mode with solvents like methanol (B129727) can be utilized. mdpi.com SFC, which uses supercritical CO2 as the main mobile phase component modified with a small amount of an organic solvent (e.g., methanol), is often a preferred green alternative. mdpi.com SFC can offer faster separations and reduced solvent consumption. mdpi.com In some cases, coupling an achiral column with a chiral column in an SFC system can simplify the isolation of chemically pure enantiomers by removing achiral impurities in a single run. americanpharmaceuticalreview.com

The following table summarizes typical conditions for the preparative chiral separation of chroman derivatives, which can be adapted for this compound.

Table 1: Preparative Chiral Chromatography Conditions for Chroman Derivatives

| Technique | Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Key Advantages |

|---|---|---|---|---|

| HPLC | Polysaccharide-based (e.g., Cellulose or Amylose derivatives) | Isocratic or gradient elution with hexane/alcohol mixtures or polar organic solvents. mdpi.com | UV | Well-established, high-resolution capability. |

Optimization of parameters such as flow rate, temperature, and back pressure is essential to maximize resolution and throughput. mdpi.com Modern techniques like mass-directed preparative HPLC and simulated moving bed (SMB) chromatography can further enhance the efficiency and scalability of the separation process. sigmaaldrich.com

Total Synthesis Routes Utilizing Chiral Pool Precursors

An alternative to racemic synthesis followed by resolution is the use of chiral pool synthesis. This strategy employs readily available, inexpensive, and enantiopure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgnih.gov The inherent chirality of these precursors is transferred to the target molecule, thus avoiding the need for a resolution step.

Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by deconstructing the target molecule into simpler precursors. scribd.comdeanfrancispress.com For this compound, two key disconnections can be proposed:

C-N Bond Disconnection: The primary amine can be disconnected to reveal a corresponding alcohol or halide, which can be formed from a carboxylic acid or aldehyde precursor. This points towards intermediates like (S)-chroman-2-carboxylic acid or (S)-chroman-2-carboxaldehyde.

Chroman Ring Disconnection: The chroman ring can be disconnected via the ether linkage. A plausible retrosynthetic step is an intramolecular S_N2 reaction, suggesting a precursor with a phenolic hydroxyl group and a chiral side chain bearing a suitable leaving group. nih.gov

This analysis leads to a chiral precursor such as a derivative of (S)-2-hydroxy-3-phenoxypropanoic acid, which can potentially be derived from chiral pool starting materials like L-serine or L-lactic acid.

The success of a chiral pool synthesis hinges on the use of stereospecific reactions that proceed with a predictable and high degree of stereochemical control, preserving the chirality of the starting material. rsc.orgresearchgate.net

Formation of the Chroman Ring: An intramolecular Williamson ether synthesis or a Mitsunobu reaction on a suitable diol precursor can be employed to form the chroman ring stereospecifically. For instance, a ZnCl2-mediated intramolecular cyclization of a hydroquinone (B1673460) derivative can proceed with inversion of configuration at a tertiary center to form a chroman-2-carboxylic ester. nih.gov

Introduction of the Aminomethyl Group: The aminomethyl group can be introduced from a carboxylic acid precursor via a Curtius, Hofmann, or Schmidt rearrangement, which are known to proceed with retention of configuration. Alternatively, the reduction of a nitrile or an amide derived from the corresponding carboxylic acid can yield the desired amine. A common laboratory method involves the reduction of chroman-2-carboxylic acid to the corresponding alcohol, followed by conversion to a halide or mesylate and subsequent displacement with an azide, which is then reduced to the amine. A more direct route is the reduction of chroman-2-carboxylic acid to chroman-2-ylmethanamine using a reducing agent like lithium aluminum hydride (LAH).

In a multi-step synthesis, it is often necessary to temporarily mask reactive functional groups to prevent unwanted side reactions. jocpr.comorganic-chemistry.org The choice of protecting groups is crucial and should allow for selective removal under mild conditions. organic-chemistry.org

Amine Protection: The primary amine is typically protected as a carbamate. The most common protecting groups are tert-butyloxycarbonyl (Boc), which is stable to a wide range of conditions but is easily removed with acid, and benzyloxycarbonyl (Cbz), which is removed by hydrogenolysis. organic-chemistry.orglibretexts.org The fluorenylmethyloxycarbonyl (Fmoc) group is another option, cleavable under basic conditions. organic-chemistry.org

Ether (Phenolic Hydroxyl) Protection: The phenolic hydroxyl group of the chroman ring precursor must often be protected. Common protecting groups for phenols include benzyl (B1604629) (Bn) ethers, which are robust and can be removed by hydrogenolysis, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS), which offer varying degrees of stability and can be removed with fluoride (B91410) ions. libretexts.orgutsouthwestern.edu

An orthogonal protecting group strategy is often employed, where different functional groups can be deprotected selectively in any order. jocpr.comsigmaaldrich.com For example, using a Boc group for the amine and a benzyl group for the phenol allows for the selective deprotection of either group without affecting the other.

Table 2: Orthogonal Protecting Group Strategies

| Functional Group | Protecting Group | Protection Reagent | Deprotection Conditions |

|---|---|---|---|

| Amine | Boc (tert-butyloxycarbonyl) | Di-tert-butyl dicarbonate (B1257347) (Boc)2O | Acid (e.g., TFA, HCl) organic-chemistry.org |

| Amine | Cbz (Benzyloxycarbonyl) | Benzyl chloroformate | Hydrogenolysis (H2, Pd/C) |

| Phenolic Hydroxyl | Bn (Benzyl) | Benzyl bromide (BnBr) | Hydrogenolysis (H2, Pd/C) libretexts.org |

Process Development and Scale-Up Considerations for Efficient Synthesis

Transitioning a synthetic route from the laboratory to a larger, pilot-plant or industrial scale requires careful process development and optimization to ensure efficiency, safety, reproducibility, and cost-effectiveness. mdpi.com

For the synthesis of this compound, key considerations include:

Reaction Optimization: Each step of the synthesis must be optimized. This involves a systematic study of reaction parameters such as temperature, concentration, reaction time, and stoichiometry of reagents to maximize yield and minimize the formation of impurities. mdpi.comlstmed.ac.uk For example, controlling the temperature during a reduction with LAH can reduce reaction time and improve safety.

Solvent Selection: Solvents should be chosen based on their ability to dissolve reactants, their compatibility with reaction conditions, and their environmental impact and ease of removal and recycling.

Purification Methods: Crystallization is often the preferred method for purification on a large scale as it is generally more cost-effective and scalable than chromatography. Developing a reliable crystallization procedure is a critical aspect of process development.

Impurity Profiling: Process-related impurities must be identified, synthesized, and characterized. mdpi.com This is crucial for quality control of the final product.

Incorporating green chemistry principles into synthetic design is essential for developing sustainable and environmentally responsible manufacturing processes. nih.govacs.org

Prevention of Waste: The primary goal is to design syntheses that generate minimal waste. acs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions like additions and rearrangements are preferred over substitutions and eliminations, which generate byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, reducing waste. acs.org For example, using a catalytic amount of acid or base for protection/deprotection steps is preferable to using stoichiometric amounts.

Safer Solvents and Auxiliaries: The use of hazardous solvents should be minimized or avoided. Water, ethanol, or supercritical fluids are greener alternatives to chlorinated or aromatic hydrocarbons. nih.gov

Energy Efficiency: Reactions should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. researchgate.net Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. researchgate.net

Use of Renewable Feedstocks: Employing starting materials from renewable sources, such as those used in chiral pool synthesis, is a key principle of green chemistry. rsc.org

By applying these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally friendly.

Catalyst Screening and Optimization for Industrial Feasibility

The industrial production of enantiopure this compound necessitates the use of highly efficient and selective catalysts. The process of identifying the optimal catalyst involves rigorous screening of various catalyst systems and optimizing reaction conditions to ensure economic viability and scalability.

Catalyst screening for asymmetric synthesis often involves evaluating a library of chiral ligands and metal precursors. sigmaaldrich.comnih.gov For the synthesis of chiral chromans, nickel-catalyzed asymmetric cyclization has shown promise. chemrxiv.org In one study, a variety of chiral phosphine (B1218219) ligands were investigated, with a P-chiral monophosphine ligand, (R)-AntPhos, emerging as ideal for producing tertiary allylic siloxanes with chroman structures in excellent yields and enantioselectivities. chemrxiv.org The screening process can be accelerated using high-throughput techniques, which allow for the parallel execution of numerous reactions under different conditions. nih.govwhiterose.ac.uk Automated flow platforms have also been developed to streamline the synthesis and screening of metal catalysts, enabling rapid identification of optimal ligands and reaction parameters. whiterose.ac.uk

Once a lead catalyst is identified, optimization of reaction parameters such as solvent, temperature, and catalyst loading is crucial for maximizing yield and enantioselectivity. nih.gov For instance, solvent screening might reveal that a particular solvent significantly enhances the enantiomeric excess of the product. nih.gov Further optimization might involve fine-tuning the catalyst structure or reaction conditions to minimize catalyst loading while maintaining high performance, a critical factor for reducing costs in large-scale industrial processes. mdpi.com

Below is a representative table summarizing the screening of various catalyst systems for the asymmetric synthesis of a chiral chroman derivative, highlighting the impact of different ligands on yield and enantioselectivity.

| Catalyst System | Ligand | Yield (%) | Enantiomeric Excess (ee, %) |

| Ni(cod)2 / PPh3 | Achiral | 18 | N/A |

| Ni(cod)2 / (R)-AntPhos | Chiral | High | High |

| Palladium / TADDOL-derived phosphoramidite | Chiral | High | High |

This table is illustrative and compiled from findings on similar chiral chroman syntheses. chemrxiv.orgrsc.org

Characterization and Management of Synthetic Intermediates and Byproducts

A common route to chroman-2-ylmethanamine involves the reduction of chroman-2-carboxylic acid or its derivatives. Another approach is the reductive amination of chroman-2-carboxaldehyde. Key intermediates in these pathways can include chroman-2-carboxylic acid, chroman-2-carboxaldehyde, and the corresponding imine formed during reductive amination. In more complex, multi-step syntheses, intermediates such as chroman epoxides may be formed, which are then converted to the desired amine. ijbio.com

Characterization of these intermediates is typically achieved using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy, which provide detailed information about their molecular structure. ijbio.com The management of intermediates often involves their isolation and purification at each step, although one-pot syntheses that minimize the isolation of intermediates are increasingly favored for their efficiency. ijbio.com

Byproducts can arise from various sources, including incomplete reactions, side reactions, or the decomposition of reagents or intermediates. For example, in the synthesis of chroman-4-ones, different units from the solvent (DMSO) were incorporated into the final product under specific acidic conditions. acs.org The presence of certain functional groups on the starting materials can also lead to side reactions, such as dehydrohalogenation. acs.org Effective management of byproducts involves optimizing reaction conditions to minimize their formation and employing purification techniques like column chromatography or recrystallization to remove them from the final product. arborpharmchem.com

Comparative Analysis of Synthetic Efficiencies, Yields, and Enantioselectivities

Different synthetic strategies can vary significantly in these aspects. For instance, classical resolution of a racemic mixture, while straightforward, is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer. In contrast, asymmetric synthesis aims to directly produce the desired enantiomer in high yield and purity.

Catalytic asymmetric methods, such as the rhodium-catalyzed hydrogenation used in the synthesis of sitagliptin, can achieve high yields (e.g., 98%) and excellent enantioselectivities (e.g., 95% ee), which can be further enhanced to >99% ee through crystallization. mdpi.com Similarly, nickel-catalyzed asymmetric cyclization for the synthesis of chiral chromans has demonstrated the potential for high yields and enantioselectivities. chemrxiv.org

The following table provides a comparative overview of different synthetic approaches that could be adapted for the synthesis of this compound, highlighting key performance metrics.

| Synthetic Method | Key Transformation | Typical Yield (%) | Typical Enantioselectivity (ee, %) | Notes |

| Reduction of Chroman-2-carboxylic acid with LAH | Amide Reduction | Variable | N/A (produces racemate) | Long reaction times may be required. |

| Reductive Amination of Chroman-2-carboxaldehyde | Imine Reduction | Moderate to High | Dependent on chiral catalyst | Offers flexibility in amine group introduction. |

| Asymmetric Hydrogenation | Ketone/Imine Reduction | High (e.g., >95%) | High (e.g., >95%) | Requires specialized chiral catalysts. mdpi.com |

| Asymmetric Cyclization | Intramolecular Ring Formation | High | High | Can create multiple stereocenters in one step. chemrxiv.org |

The continuous development of novel catalysts and synthetic methodologies, including biocatalysis and flow chemistry, promises further improvements in the efficiency, yield, and enantioselectivity of this compound synthesis, making this valuable chiral building block more accessible for pharmaceutical applications. whiterose.ac.ukmdpi.com

Spectroscopic and Crystallographic Elucidation of the Stereochemistry and Molecular Structure of S Chroman 2 Ylmethanamine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the determination of molecular structure in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For (S)-Chroman-2-ylmethanamine, a comprehensive suite of NMR experiments is employed to confirm its stereochemistry and elucidate its detailed molecular structure.

Proton NMR (¹H NMR) spectroscopy is particularly sensitive to the local electronic environment of hydrogen atoms. In chiral molecules like this compound, protons that are chemically equivalent by symmetry in an achiral environment can become magnetically non-equivalent, or diastereotopic. This is especially relevant for the methylene (B1212753) protons (CH₂) on the chroman ring and the methanamine side chain.

Detailed analysis of the aromatic region of the ¹H NMR spectrum reveals signals corresponding to the four protons on the benzene (B151609) ring of the chroman moiety. The substitution pattern on the aromatic ring influences the chemical shifts and splitting patterns of these protons.

For this compound, the ¹³C NMR spectrum will show distinct signals for each of the ten carbon atoms, reflecting their unique chemical environments. The carbons of the aromatic ring will resonate in the typical downfield region for aromatic carbons (approximately 110-160 ppm). The carbons of the saturated portion of the chroman ring and the methanamine side chain will appear at higher field. The chemical shift of the chiral carbon, C2, is of particular interest as it is directly influenced by the stereochemistry and the attached substituents (an oxygen atom within the ring and the methanamine group). The chemical shifts of the carbons in the chroman ring are influenced by both the substitution on the aromatic ring and the conformation of the dihydropyran ring. mdpi.com

Table 1: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Atom(s) | Predicted Chemical Shift Range (ppm) |

| Aromatic Carbons | 110 - 160 |

| C2 (Chiral Center) | 70 - 85 |

| C3 | 20 - 35 |

| C4 | 20 - 35 |

| CH₂ (Methanamine) | 40 - 55 |

Note: These are approximate ranges and can be influenced by solvent and other experimental conditions.

While 1D NMR provides valuable information, two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning signals and determining the complete molecular structure and stereochemistry. researchgate.netsdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For this compound, COSY spectra would show correlations between the C2 proton and the diastereotopic C3 protons, as well as between the C2 proton and the diastereotopic protons of the methanamine group. It would also reveal the coupling network among the aromatic protons. memphis.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). columbia.edu HSQC is crucial for assigning the carbon signals based on the already assigned proton signals. For instance, the diastereotopic protons at C3 would both show a correlation to the same C3 carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons, typically over two or three bonds. columbia.edu HMBC is instrumental in piecing together the molecular skeleton by connecting fragments. For example, it would show correlations from the methanamine protons to the chiral C2 carbon and from the C4 protons to the aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are directly bonded. researchgate.net NOESY is particularly powerful for determining stereochemistry and conformation. For this compound, NOESY can reveal spatial proximities between the C2 proton and specific protons on the chroman ring and the methanamine side chain, providing critical evidence for the (S)-configuration and the preferred conformation of the molecule.

Vibrational Spectroscopy (IR) for Functional Group Presence and Specific Interactions

Infrared (IR) spectroscopy probes the vibrational modes of a molecule. americanpharmaceuticalreview.com The absorption of infrared radiation at specific frequencies corresponds to the stretching and bending of chemical bonds, making it an excellent tool for identifying the presence of functional groups. figshare.com

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Primary Amine (NH₂) | N-H Stretch | 3300 - 3500 |

| Aromatic C-H | C-H Stretch | > 3000 |

| Aliphatic C-H | C-H Stretch | < 3000 |

| Aromatic C=C | C=C Stretch | 1450 - 1600 |

| Ether (C-O-C) | C-O Stretch | 1000 - 1200 |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecule. nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to its molecular weight. The fragmentation of this molecular ion under the high-energy conditions of the mass spectrometer would lead to the formation of various daughter ions. The fragmentation pattern is often predictable and can provide valuable structural information. For instance, cleavage of the bond between the C2 carbon and the methanamine group would be a likely fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio of an ion, often to four or more decimal places. acs.orgresearchgate.net This high precision allows for the determination of the exact molecular formula of a compound. By comparing the experimentally measured exact mass with the calculated exact masses of possible molecular formulas, the correct formula can be confidently identified. For this compound (C₁₀H₁₃NO), HRMS would confirm this molecular formula, distinguishing it from other compounds that might have the same nominal mass but different elemental compositions. nih.govnih.gov

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Patterns

Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of a molecule by analyzing its fragmentation patterns. In a typical MS/MS experiment, the parent ion of the compound of interest is selected and then subjected to collision-induced dissociation (CID), which breaks the molecule into smaller, characteristic fragment ions. The resulting mass-to-charge ratios (m/z) of these fragments provide a "fingerprint" that can be used to deduce the molecule's connectivity.

Key predicted fragmentation pathways for protonated this compound ([M+H]⁺) would include:

Loss of ammonia (B1221849) (NH₃): A common fragmentation for primary amines, leading to a significant peak at m/z [M+H - 17]⁺.

Cleavage of the C2-CH₂NH₂ bond: This would result in the formation of a stable chroman-2-yl cation.

Ring-opening of the dihydropyran ring: This can lead to a variety of fragment ions, characteristic of the chroman scaffold.

A hypothetical table of the major fragment ions expected in the MS/MS spectrum of this compound is presented below.

| Predicted m/z | Proposed Fragment Ion | Neutral Loss |

| [M+H - 17]⁺ | [C₁₀H₁₀O]⁺ | NH₃ |

| [M+H - 30]⁺ | [C₉H₉O]⁺ | CH₂NH₂ |

| [C₇H₇O]⁺ | Tropylium-like ion from the benzene ring | C₃H₆N |

| [C₆H₅]⁺ | Phenyl cation | C₄H₈NO |

This table is a hypothetical representation based on general fragmentation principles of similar compounds.

Circular Dichroism (CD) Spectroscopy for Absolute Configuration Determination

Circular dichroism (CD) spectroscopy is an essential chiroptical technique for determining the absolute configuration of chiral molecules in solution. mdpi.comnih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. nih.gov Enantiomers will produce mirror-image CD spectra, allowing for the unambiguous assignment of the (R) or (S) configuration when compared to a known standard or theoretical calculations. mdpi.com

For this compound, the chroman ring system and the stereocenter at the C2 position are the primary contributors to its chiroptical properties. The electronic transitions associated with the aromatic chromophore and the n → σ* transitions of the amine and ether groups are expected to give rise to characteristic Cotton effects in the CD spectrum.

A hypothetical CD spectrum for this compound would be expected to show specific positive or negative bands at particular wavelengths. The sign of these Cotton effects is directly related to the spatial arrangement of the atoms around the chiral center. By convention, a positive Cotton effect corresponds to a greater absorption of left circularly polarized light, while a negative effect indicates greater absorption of right circularly polarized light. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be employed to predict the CD spectrum for the (S)-enantiomer, and comparison with the experimental spectrum would provide definitive confirmation of the absolute configuration. mdpi.com

| Wavelength Range (nm) | Expected Cotton Effect for (S)-enantiomer | Associated Electronic Transition |

| 250-290 | Positive/Negative | π → π* (Aromatic chromophore) |

| 210-240 | Positive/Negative | n → σ* (Amine/Ether) |

This table presents a hypothetical scenario. The actual signs of the Cotton effects would need to be determined experimentally or through detailed theoretical calculations.

X-ray Crystallography for Definitive Solid-State Absolute Stereochemistry

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule in the solid state, including its absolute stereochemistry. nih.govwikipedia.org This technique relies on the diffraction of X-rays by a single crystal of the compound. nih.govwikipedia.org

To perform a single crystal X-ray diffraction study of this compound, a high-quality single crystal is required. This is typically grown by slow evaporation of a saturated solution of the compound in a suitable solvent. The crystal is then mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and the intensities of the reflections are measured.

This raw data is then processed and refined to generate a three-dimensional electron density map of the molecule. From this map, the precise positions of all atoms in the crystal lattice can be determined, yielding accurate bond lengths, bond angles, and torsion angles.

Although no specific crystallographic data for this compound has been published, a hypothetical data table is presented below to illustrate the type of information that would be obtained from such a study. The values are representative of what might be expected for a small organic molecule.

| Crystallographic Parameter | Hypothetical Value |

| Crystal system | Orthorhombic |

| Space group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.5 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1083.75 |

| Z | 4 |

| R-factor | < 0.05 |

This table contains hypothetical data for illustrative purposes.

A crucial aspect of determining the absolute configuration by X-ray crystallography is the phenomenon of anomalous dispersion. nih.gov When the wavelength of the X-rays used is close to an absorption edge of one of the atoms in the crystal, the scattering factor for that atom becomes a complex number. This leads to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. The differences in intensity between these reflections, known as Bijvoet pairs, are directly related to the absolute configuration of the molecule.

By carefully measuring the intensities of a sufficient number of Bijvoet pairs and analyzing these differences, the absolute stereochemistry of this compound can be definitively established. The Flack parameter, which is refined during the crystallographic analysis, provides a statistical measure of the correctness of the assigned absolute configuration, with a value close to zero indicating a high degree of confidence.

Pharmacological and Biological Activity Investigations of S Chroman 2 Ylmethanamine: Mechanistic Insights

Structure-Activity Relationship (SAR) Studies of the Chroman-Amine Scaffold

The relationship between the chemical structure of a molecule and its biological activity is a cornerstone of medicinal chemistry. For the chroman-amine scaffold, including (S)-Chroman-2-ylmethanamine, these studies are crucial for optimizing therapeutic potential and understanding its interactions with biological targets.

Influence of the this compound Stereochemistry on Biological Recognition

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a pivotal role in biological recognition. uou.ac.in The specific (S)-configuration of Chroman-2-ylmethanamine (B1312614) is critical for its interaction with chiral biological molecules like receptors and enzymes. The chiral center at the C2 position of the chroman ring dictates a specific spatial orientation of the methanamine substituent. This precise arrangement is fundamental for forming effective binding interactions with the target, often leading to significant differences in potency and efficacy compared to its (R)-enantiomer or racemic mixtures. mdpi.com

Impact of Amine Functionalization on Ligand-Target Interactions

The primary amine group of this compound is a key pharmacophoric feature, significantly influencing its biological activity. This group can participate in various non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are crucial for anchoring the ligand to its biological target.

Functionalization of this amine group can dramatically alter the compound's binding affinity and selectivity. For example, N-alkylation or N-acylation can modify the steric bulk and electronic properties of the amine, leading to altered interactions with the receptor or enzyme active site. researchgate.net Studies on related chroman-amine structures have shown that even subtle changes, like the addition of a methyl group to the nitrogen, can significantly impact biological activity. researchgate.net Furthermore, the amine group's basicity is a critical factor, as it determines the protonation state at physiological pH, which in turn affects the strength of ionic interactions with acidic residues in the binding pocket. The development of methods for the rapid functionalization of amine C-H bonds allows for the synthesis of diverse analogs to explore these structure-activity relationships. nih.govnih.gov

Modulations of the Chroman Ring System and their Bioactivity Implications

Modifications to the chroman ring itself provide another avenue for modulating the biological activity of this compound. Substitutions on the aromatic portion of the chroman ring can influence properties such as lipophilicity, electronic distribution, and metabolism, thereby affecting the compound's pharmacokinetic and pharmacodynamic profile. nih.gov

For instance, the introduction of electron-withdrawing or electron-donating groups can alter the reactivity and binding mode of the entire scaffold. nih.gov Studies on various chromanone analogs, which share the core chroman structure, have demonstrated that substitutions at different positions of the ring system can lead to a wide range of pharmacological activities. nih.govnih.gov For example, substitutions at the C2 and C3 positions of the chromanone ring with various groups have been shown to yield potent antioxidant compounds. nih.gov The strategic modification of the chroman ring is a common strategy in drug discovery to fine-tune the bioactivity of lead compounds. researchgate.net

In Vitro Target Identification and Receptor/Enzyme Binding Affinity Profiling

Identifying the specific molecular targets of this compound and quantifying its binding affinity are essential steps in elucidating its mechanism of action. In vitro assays provide a controlled environment to study these interactions at the molecular level.

Binding Assays with G Protein-Coupled Receptors (GPCRs)

G Protein-Coupled Receptors (GPCRs) are a large family of transmembrane proteins that are common drug targets. creativebiomart.net Binding assays are employed to determine if this compound or its derivatives interact with specific GPCRs. These assays often use radiolabeled ligands that are known to bind to the target receptor. The ability of the test compound to displace the radioligand provides a measure of its binding affinity, typically expressed as an inhibition constant (Ki) or an IC50 value. creativebiomart.net

A variety of assay formats are available, including those that measure downstream signaling events upon receptor activation, such as changes in intracellular calcium levels or the recruitment of β-arrestin. nih.govpromega.com For example, the PathHunter β-arrestin assay is a high-throughput method that can be used to screen compounds for their ability to modulate GPCR activity. nih.gov Thermal shift assays, like nanoDSF, can also be used to assess the stabilizing effects of ligands on GPCRs, providing another measure of binding. nanotempertech.com

Below is a hypothetical data table illustrating the kind of results that might be obtained from GPCR binding assays for a series of chroman-amine derivatives.

| Compound | Derivative | Target GPCR | Binding Affinity (Ki, nM) |

| 1 | This compound | 5-HT1A | 50 |

| 2 | (R)-Chroman-2-ylmethanamine | 5-HT1A | 500 |

| 3 | N-Methyl-(S)-chroman-2-ylmethanamine | 5-HT1A | 25 |

| 4 | 6-Fluoro-(S)-chroman-2-ylmethanamine | 5-HT1A | 40 |

| 5 | This compound | D2 | >10,000 |

This table is for illustrative purposes only and does not represent actual experimental data.

Enzyme Inhibition/Activation Kinetics and Substrate Specificity Studies

This compound and its analogs may also exert their biological effects by modulating the activity of enzymes. Enzyme inhibition or activation assays are used to investigate these interactions. These assays measure the rate of an enzyme-catalyzed reaction in the presence and absence of the test compound. chem-soc.si

Kinetic studies can determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and provide key parameters such as the inhibition constant (Ki). teachmephysiology.comucdavis.edu In competitive inhibition, the inhibitor binds to the active site of the enzyme, preventing the substrate from binding. washington.edu Non-competitive inhibitors bind to a site other than the active site, and uncompetitive inhibitors bind only to the enzyme-substrate complex. ucdavis.eduwashington.edu Understanding the type of inhibition is crucial for drug design and development. chem-soc.si For instance, some chromone (B188151) derivatives have been identified as potent and selective inhibitors of ectonucleotidases. nih.gov

The following is a hypothetical data table showing potential results from an enzyme inhibition study.

| Compound | Target Enzyme | Inhibition Type | Ki (µM) |

| 1 | Monoamine Oxidase A (MAO-A) | Competitive | 1.5 |

| 2 | Monoamine Oxidase B (MAO-B) | Competitive | 15 |

| 3 | Acetylcholinesterase (AChE) | Non-competitive | 8.2 |

| 4 | Catechol-O-methyltransferase (COMT) | No significant inhibition | >100 |

This table is for illustrative purposes only and does not represent actual experimental data.

Ion Channel Modulation and Transporter Interaction Studies

The chroman chemical scaffold, the core of this compound, is present in molecules known to interact with ion channels. For instance, certain amido-chromane derivatives have been identified as blockers of the voltage-gated sodium channel Na(V)1.7, a target for analgesics. nih.gov This suggests that compounds with a chroman structure have the potential for ion channel modulation.

For this compound specifically, its biological activity has been linked to interactions with ligand-gated ion channels. Research indicates that the compound binds to the AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptor, which is a key ionotropic glutamate (B1630785) receptor. biosynth.com By binding to this receptor, it is suggested to inhibit glutamate release, which may contribute to potential anti-ischemic effects. biosynth.com Polyamines, a broad class of compounds that includes molecules with amine functionalities, are known to interact with and modulate various ion channels, including glutamate receptors, often by directly plugging the channel pore. nih.gov

However, detailed studies characterizing the broader profile of this compound's effects on a wide range of other voltage-gated or ligand-gated ion channels are not extensively available in the scientific literature.

Furthermore, the interaction of this compound with drug transporters, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies, remains an uncharacterized area. mdpi.comnih.govnih.gov These transporters are crucial for the absorption, distribution, and excretion of many therapeutic agents, and dedicated studies, such as monolayer efflux assays or cellular accumulation assays, would be required to determine if this compound is a substrate or inhibitor of key transporters like P-glycoprotein (P-gp) or organic anion-transporting polypeptides (OATPs). nih.govwjgnet.com

Mechanistic Elucidation of Biological Action and Signal Transduction Pathways

Investigation of Ligand-Receptor Interaction Modes via Biochemical Assays

The primary mechanism of action for this compound appears to be its interaction with specific neurotransmitter receptors. It has been identified as an indole (B1671886) alkaloid analogue with a high affinity for the 5-HT1A serotonin (B10506) receptor. biosynth.com The compound acts as an agonist at this receptor. biosynth.com

Biochemical ligand-binding assays are the standard method for quantifying such interactions. nih.gov These assays, typically using radioactively or fluorescently labeled ligands, allow for the determination of key binding parameters like the dissociation constant (Kd) or the inhibitory constant (Ki), which indicate the affinity of the compound for the receptor. While it is stated that this compound has a high affinity for the 5-HT1A receptor, specific quantitative data (e.g., Ki values) from such binding assays are not detailed in the available literature.

In addition to its action at 5-HT1A receptors, the compound also binds to AMPA receptors. biosynth.com The characterization of this interaction would similarly involve binding assays to determine affinity and identify the specific binding site on the multi-subunit receptor complex. The nature of the binding—whether it is competitive with glutamate or acts at an allosteric site—would be a key aspect of such an investigation.

The importance of the amine group's position is highlighted by the fact that a positional isomer, (S)-Chroman-4-ylamine, exhibits a distinct receptor-binding profile, underscoring the specific structure-activity relationship of this chemical series.

Downstream Signaling Pathway Activation or Inhibition

The identification of this compound as a 5-HT1A receptor agonist provides a clear hypothesis for its primary signal transduction mechanism. The 5-HT1A receptor is a classic G-protein coupled receptor (GPCR) that couples to the Gi/o family of G-proteins. Activation of this pathway typically leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of the second messenger cyclic AMP (cAMP). researchgate.net This reduction in cAMP subsequently leads to decreased activity of protein kinase A (PKA) and modulation of downstream effector proteins.

While this is the expected pathway, specific studies confirming the inhibition of adenylyl cyclase or measuring changes in cAMP levels in response to this compound have not been published. Transcriptome analysis and pathway mapping are powerful tools to identify the broader impact of a compound on cellular signaling networks, but such analyses for this compound are not available. mdpi.comkarger.com

Cell-Based Functional Assays for Agonist/Antagonist Activity and Potency

Reporter Gene Assays for Transcriptional Activity

Reporter gene assays are a common and powerful tool for quantifying the functional activity of compounds that act on GPCRs. nih.gov For a Gi/o-coupled receptor like 5-HT1A, a reporter construct containing a cAMP response element (CRE) linked to a luciferase gene is often used. nih.govmedchemexpress.com In such a system, activation of the 5-HT1A receptor by an agonist like this compound would lead to decreased cAMP levels, reduced PKA activity, and consequently, a decrease in the transcription of the luciferase reporter gene. This change in light output, measured with a luminometer, can be used to generate a dose-response curve and determine the potency (e.g., EC50) of the compound.

Despite the suitability of this method, there are no specific published studies in the accessible literature that have utilized a reporter gene assay to determine the functional potency and efficacy of this compound at the 5-HT1A receptor.

Intracellular Calcium Mobilization Assays

Intracellular calcium flux is a key second messenger signal that is often measured in cell-based functional assays to screen for GPCR activity. aatbio.com These assays use calcium-sensitive fluorescent dyes (like Fura-2, Indo-1, or Fluo-8) to detect changes in cytoplasmic calcium concentration following receptor activation. bu.edubms.kr

This type of assay is most directly applicable to GPCRs that couple to Gq/11 proteins, which activate phospholipase C and lead to the release of calcium from intracellular stores. As this compound is reported to be an agonist at the 5-HT1A receptor, which is primarily Gi/o-coupled, a direct and robust mobilization of intracellular calcium would not be the expected primary response. biosynth.com

However, its interaction with AMPA receptors could potentially influence calcium levels. AMPA receptors are ion channels that, depending on their subunit composition (specifically the presence or absence of the GluA2 subunit), can be permeable to calcium ions. Therefore, modulation of AMPA receptor activity by this compound could lead to changes in calcium influx. Currently, there is no published data from intracellular calcium mobilization assays for this specific compound to confirm or deny such an effect. nih.gov

In Vitro ADME (Absorption, Distribution, Metabolism, Excretion) Profiling for Lead Optimization

The journey of a potential drug candidate from a promising hit to a viable clinical lead is contingent on a thorough understanding of its pharmacokinetic properties. Early in vitro assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) characteristics is a critical component of modern drug discovery, enabling the early identification of compounds with suboptimal pharmacokinetic profiles and prioritizing those with a higher likelihood of success. nih.gov This section delves into the in vitro ADME profiling of this compound, a crucial step in its evaluation for lead optimization.

Microsomal Stability and Cytochrome P450 (CYP) Metabolism Assessment (in vitro)

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases, playing a central role. evotec.comnih.govyoutube.com These enzymes are responsible for the metabolism of a vast array of xenobiotics, including approximately 73% of all drugs. youtube.com Therefore, assessing the metabolic stability of a compound in the presence of liver microsomes, which are subcellular fractions containing these key drug-metabolizing enzymes, is a fundamental in vitro ADME assay. evotec.comsrce.hr

The in vitro metabolic stability of this compound would be evaluated by incubating the compound with liver microsomes from various species (e.g., human, rat, mouse) in the presence of the necessary cofactor, NADPH. evotec.comaxispharm.com The disappearance of the parent compound is monitored over time using analytical techniques like LC-MS/MS. nih.gov The data generated from such an assay, including the in vitro half-life (t½) and intrinsic clearance (CLint), provides valuable insights into the compound's susceptibility to Phase I metabolism. srce.hr

Table 1: Illustrative Microsomal Stability Data for this compound

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) | Metabolic Stability Classification |

| Human | 45 | 30.8 | Moderate |

| Rat | 35 | 39.7 | Moderate |

| Mouse | 25 | 55.4 | Low |

This table presents hypothetical data for illustrative purposes.

Furthermore, understanding the specific CYP isoforms responsible for the metabolism of this compound is crucial for predicting potential drug-drug interactions. digitellinc.comnih.gov This is achieved through CYP inhibition assays, where the ability of the compound to inhibit the activity of major human CYP isoforms (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) is assessed. nih.gov Recombinant human CYP enzymes or pooled human liver microsomes are used in conjunction with probe substrates specific to each isoform. A significant inhibition of a particular CYP isoform by this compound would indicate a potential for clinically relevant drug-drug interactions. nih.gov

Table 2: Illustrative Cytochrome P450 Inhibition Profile for this compound (IC50 values in µM)

| CYP Isoform | IC50 (µM) | Interpretation |

| CYP1A2 | > 50 | No significant inhibition |

| CYP2C9 | > 50 | No significant inhibition |

| CYP2C19 | 25 | Weak inhibition |

| CYP2D6 | 15 | Moderate inhibition |

| CYP3A4 | > 50 | No significant inhibition |

This table presents hypothetical data for illustrative purposes.

Plasma Stability and Plasma Protein Binding Characterization (in vitro)

The stability of a drug in systemic circulation is a critical determinant of its bioavailability and half-life. In vitro plasma stability assays are conducted to evaluate the susceptibility of a compound to degradation by plasma enzymes (e.g., esterases, amidases). nih.gov this compound would be incubated in plasma from different species (human, rat, etc.), and its concentration would be monitored over time. nih.gov High plasma stability is a desirable characteristic for a drug candidate.

Another key parameter influencing a drug's distribution and efficacy is its binding to plasma proteins. wikipedia.org It is the unbound, or free, fraction of a drug that is pharmacologically active and available to interact with its target, as well as being available for metabolism and excretion. wikipedia.orgbioivt.com The extent of plasma protein binding (PPB) is typically determined using methods like equilibrium dialysis, ultrafiltration, or high-performance frontal analysis. bioivt.comchromsoc.jpnih.gov A high degree of plasma protein binding can limit the free drug concentration, potentially impacting its therapeutic effect. wikipedia.org

Table 3: Illustrative Plasma Stability and Protein Binding Data for this compound

| Species | Plasma Stability (% remaining after 2h) | Plasma Protein Binding (%) | Unbound Fraction (fu) |

| Human | > 95 | 85 | 0.15 |

| Rat | > 95 | 80 | 0.20 |

| Mouse | > 95 | 75 | 0.25 |

This table presents hypothetical data for illustrative purposes.

Membrane Permeability Assessment (e.g., Caco-2 cell model, PAMPA assay)

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the bloodstream. In vitro models are widely used to predict the intestinal permeability of drug candidates. sygnaturediscovery.com

The Caco-2 cell permeability assay is a well-established in vitro model that utilizes a human colon adenocarcinoma cell line. sygnaturediscovery.comnih.govdrugbank.com When cultured, these cells differentiate into a monolayer of polarized enterocytes that exhibit many of the functional characteristics of the small intestinal epithelium, including the formation of tight junctions and the expression of various transporters. sygnaturediscovery.comevotec.com The permeability of this compound would be assessed by measuring its transport across the Caco-2 cell monolayer in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. The apparent permeability coefficient (Papp) is calculated to classify the compound's permeability. uq.edu.au An efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters like P-glycoprotein (P-gp). evotec.com

Table 4: Illustrative Caco-2 Permeability Data for this compound

| Direction | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Efflux Ratio | Permeability Classification |

| Apical to Basolateral (A-B) | 10.5 | 1.2 | High |

| Basolateral to Apical (B-A) | 12.6 |

This table presents hypothetical data for illustrative purposes. A compound with a Papp (A-B) > 5 x 10⁻⁶ cm/s is generally considered to have high permeability.

The Parallel Artificial Membrane Permeability Assay (PAMPA) is a non-cell-based, high-throughput screening tool that assesses a compound's passive diffusion across an artificial lipid membrane. creative-biolabs.comevotec.comgardp.org This assay provides a measure of a compound's intrinsic permeability, independent of any transporter-mediated processes. evotec.comscirp.org Comparing PAMPA data with Caco-2 data can help to elucidate the primary mechanism of a compound's permeation. creative-biolabs.comevotec.com

Table 5: Illustrative PAMPA Data for this compound

| pH | Effective Permeability (Pe, 10⁻⁶ cm/s) | Permeability Classification |

| 5.5 | 8.2 | High |

| 6.5 | 9.5 | High |

| 7.4 | 10.1 | High |

This table presents hypothetical data for illustrative purposes.

Derivatization and Analog Synthesis of S Chroman 2 Ylmethanamine for Structure Activity Relationship Sar Exploration

Chemical Modifications of the Primary Amine Moiety

The primary amine of (S)-Chroman-2-ylmethanamine serves as a key handle for a variety of chemical modifications, allowing for the introduction of diverse functionalities to probe interactions with biological targets.

Formation of Amides, Ureas, and Thioureas

The primary amine can be readily converted into amides, ureas, and thioureas, which are prevalent motifs in medicinal chemistry due to their ability to participate in hydrogen bonding and other non-covalent interactions. nih.govnih.gov

Amide Formation: Acylation of this compound with acyl chlorides or anhydrides in the presence of a base yields the corresponding amide derivatives. nih.govsmolecule.com This reaction is a versatile method for introducing a wide range of substituents. For instance, reaction with various substituted benzoyl chlorides can introduce different aromatic moieties, allowing for the exploration of electronic and steric effects on activity.

Urea (B33335) and Thiourea (B124793) Synthesis: The reaction of the primary amine with isocyanates or isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. tandfonline.comgoogle.comnih.gov These functional groups are known to act as potent hydrogen bond donors and can significantly influence the pharmacological profile of the parent compound. nih.govbiointerfaceresearch.com Studies on related chroman structures have shown that such derivatives can exhibit a range of biological activities. tandfonline.comgoogle.com For example, a series of urea and thiourea derivatives of 6-fluoro-3,4-dihydro-2H-chromene were synthesized and showed notable antimicrobial activities. tandfonline.com

| Derivative Type | Reagent | Resulting Functional Group |

| Amide | Acyl chloride/anhydride (B1165640) | -NH-C(=O)-R |

| Urea | Isocyanate | -NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate | -NH-C(=S)-NH-R |

Selective N-Alkylation and Acylation Reactions

Selective mono-N-alkylation and acylation of the primary amine are important for fine-tuning the lipophilicity, basicity, and steric bulk of the molecule.

Selective N-Alkylation: Achieving selective mono-alkylation of primary amines can be challenging due to the potential for over-alkylation to form secondary and tertiary amines. google.comrsc.org However, specific methods have been developed to control this process. One approach involves the use of a competitive deprotonation/protonation strategy, where the reactant primary amine is selectively deprotonated and reacts with an alkyl halide, while the newly formed, more basic secondary amine remains protonated and unreactive. rsc.orgresearchgate.net Another method utilizes manganese pincer complexes as catalysts for the N-alkylation of amines with alcohols, offering a sustainable and selective route to mono-alkylated products. nih.gov Reductive amination of an appropriate aldehyde with this compound is another effective strategy for introducing a single alkyl group.

N-Acylation: As mentioned previously, N-acylation is readily achieved using acylating agents like acyl chlorides or anhydrides. smolecule.comresearchgate.net This reaction is generally high-yielding and allows for the introduction of a wide array of acyl groups, from simple aliphatic chains to complex aromatic and heterocyclic systems. The resulting amides can serve as crucial components of pharmacophores, engaging in specific interactions with biological targets. nih.govbrieflands.com

| Reaction Type | Reagents | Key Features |

| Selective Mono-N-Alkylation | Alkyl halide, specific base conditions | Controlled alkylation to prevent over-reaction. google.comrsc.org |

| Catalytic N-Alkylation | Alcohol, manganese pincer catalyst | Green and selective method. nih.gov |

| Reductive Amination | Aldehyde/Ketone, reducing agent | Forms a C-N bond in a controlled manner. |

| N-Acylation | Acyl chloride/anhydride | Versatile introduction of acyl groups. smolecule.comresearchgate.net |

Conjugation to Peptides or Biopolymers

Conjugating this compound to peptides or biopolymers can enhance its therapeutic potential by improving properties such as solubility, stability, and targeted delivery. google.comfrontiersin.org The primary amine provides a convenient point of attachment for such conjugations.

Standard peptide coupling methods, employing reagents like EDC/NHS, can be used to form an amide bond between the amine of this compound and a carboxylic acid on a peptide or biopolymer. gu.se Alternatively, linkers can be employed to facilitate the conjugation process. For example, the amine could be reacted with a heterobifunctional linker which then reacts with a corresponding functional group on the peptide or biopolymer. This approach allows for more controlled and specific conjugation. frontiersin.org The resulting conjugates can benefit from the biological properties of both the chroman moiety and the peptide or biopolymer, potentially leading to synergistic effects or novel therapeutic applications. google.com

Introduction of Substituents onto the Chroman Ring System

Modification of the aromatic ring of the chroman scaffold is a key strategy to modulate the electronic properties and steric profile of the molecule, which can have a profound impact on its interaction with biological targets.

Electrophilic Aromatic Substitution (EAS) Reactions on the Benzene (B151609) Ring

The benzene ring of the chroman system is susceptible to electrophilic aromatic substitution (EAS) reactions, such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.com The position of substitution is directed by the activating, ortho-, para-directing ether oxygen of the chroman ring. wikipedia.org

For this compound, the electron-donating nature of the ether oxygen will activate the aromatic ring towards electrophilic attack, primarily at the 6- and 8-positions. masterorganicchemistry.com The outcome of these reactions can be influenced by the reaction conditions and the specific electrophile used. For instance, nitration can introduce a nitro group, which can then be reduced to an amine, providing a new site for further derivatization. Halogenation introduces a handle for subsequent cross-coupling reactions. It is important to consider that the primary amine in the side chain is also a potential site for reaction with electrophiles and may require protection prior to performing EAS reactions on the aromatic ring. youtube.com

| EAS Reaction | Reagents | Potential Products |

| Nitration | HNO₃, H₂SO₄ | 6-Nitro and 8-nitro derivatives |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | 6-Bromo/Chloro and 8-bromo/chloro derivatives |

| Friedel-Crafts Acylation | Acyl chloride, AlCl₃ | 6-Acyl and 8-acyl derivatives |

| Sulfonation | SO₃, H₂SO₄ | 6-Sulfonic acid and 8-sulfonic acid derivatives |

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the chroman ring system with high chemo- and regioselectivity. acs.org These reactions typically require a halogen or triflate group on the aromatic ring as a coupling partner.

Suzuki Coupling: The Suzuki coupling reaction enables the formation of carbon-carbon bonds by reacting an aryl halide or triflate with an organoboron compound in the presence of a palladium catalyst and a base. researchgate.netderpharmachemica.comwikipedia.org This method is widely used to introduce aryl, heteroaryl, or alkyl groups onto the chroman scaffold. For example, a 6-bromo-substituted chroman could be coupled with various boronic acids to generate a library of 6-aryl or 6-heteroaryl derivatives. nih.gov

Sonogashira Coupling: The Sonogashira coupling reaction facilitates the formation of a carbon-carbon triple bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. researchgate.netnih.govacs.orgacs.orgresearchgate.net This reaction is valuable for introducing alkynyl groups, which can serve as versatile intermediates for further transformations or as key structural elements in their own right.

Buchwald-Hartwig Amination: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. researchgate.netwikipedia.orgorganic-chemistry.orgpreprints.org This reaction would be particularly useful for introducing substituted amino groups at various positions on the chroman ring, starting from a halogenated chroman derivative. This allows for the synthesis of a diverse range of N-aryl and N-alkyl amino-substituted chromans. researchgate.net

| Coupling Reaction | Coupling Partners | Bond Formed |

| Suzuki | Aryl/vinyl halide/triflate + Organoboron reagent | C-C |

| Sonogashira | Aryl/vinyl halide/triflate + Terminal alkyne | C-C (alkyne) |

| Buchwald-Hartwig | Aryl/vinyl halide/triflate + Amine | C-N |

Selective Oxidation or Reduction of the Dihydropyran Ring

The dihydropyran ring within the this compound scaffold is a critical site for chemical modification to probe structure-activity relationships. Strategic oxidation or reduction of this ring can profoundly alter the molecule's three-dimensional shape, polarity, and hydrogen bonding capabilities, thereby influencing its biological activity.

Selective Oxidation: